molecular formula C22H15F3N4O2 B2506761 N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 941927-59-9

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

Katalognummer: B2506761
CAS-Nummer: 941927-59-9
Molekulargewicht: 424.383
InChI-Schlüssel: ZHQBXFRQKQLLMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidinone core substituted with a methyl group at position 2 and an oxo group at position 4. The phenyl group at position 3 is further functionalized with a benzamide moiety bearing a trifluoromethyl (-CF₃) substituent at the ortho position. This structural motif is characteristic of kinase inhibitors, where the trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic and electronic effects . The compound’s molecular formula is C₂₂H₁₅F₃N₄O₂, with a molecular weight of 424.4 g/mol . While its pharmacological target remains unspecified in the provided evidence, analogs with similar scaffolds are reported as Ras signaling inhibitors .

Eigenschaften

IUPAC Name

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O2/c1-13-27-19-17(6-4-12-26-19)21(31)29(13)15-10-8-14(9-11-15)28-20(30)16-5-2-3-7-18(16)22(23,24)25/h2-12H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQBXFRQKQLLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound : N-(4-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide Pyrido[2,3-d]pyrimidinone - 2-Methyl, 4-oxo
- 2-(trifluoromethyl)benzamide on phenyl ring
C₂₂H₁₅F₃N₄O₂ 424.4 Likely kinase/Ras pathway inhibitor (inferred from analogs)
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide Pyrido[2,3-d]pyrimidinone - 2-Methyl, 4-oxo
- 4-Methyl-3-nitrobenzamide
- Fluorine at phenyl position 2
C₂₂H₁₆FN₅O₄ 433.4 Nitro group enhances electrophilicity; potential DNA-binding or redox activity
N-(4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide Pyrimido[4,5-d]pyrimidinone - Pyridinylamino substitution
- 3-(Trifluoromethyl)benzamide
C₂₈H₂₄F₃N₇O₂ 547.5 Confirmed Ras signaling inhibitor; extended aromaticity improves target binding
2-(5-Ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide Pyrido[2,3-d]pyrimidinone - Ethoxy group at position 5
- Acetamide linker instead of benzamide
C₁₉H₁₇F₃N₄O₄ 422.4 Acetamide backbone may alter pharmacokinetics; ethoxy group increases lipophilicity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine-chromene - Chromene moiety
- Fluoro substituents on chromene and benzamide
C₃₃H₂₆F₃N₇O₃ 643.6 Dual chromene-pyrazolopyrimidine core; fluorination enhances blood-brain barrier penetration

Structural and Functional Insights

Core Modifications: The pyrido[2,3-d]pyrimidinone core in the target compound is shared with and , but differs from the pyrazolo[3,4-d]pyrimidine-chromene hybrid in and the pyrimido[4,5-d]pyrimidinone in . Chromene-containing analogs (e.g., ) may exhibit enhanced anti-inflammatory or anticancer activity due to planar aromatic systems .

Trifluoromethyl Positioning :

  • The target compound’s ortho-trifluoromethyl group on benzamide contrasts with the meta-trifluoromethyl substitution in . Ortho substitution may sterically hinder binding to certain targets but improve selectivity .

Biological Activity: The Ras inhibitor demonstrates the importance of extended aromatic systems (pyridinylamino group) for high-affinity kinase binding. The target compound’s simpler structure may prioritize metabolic stability over potency .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound Compound Compound
Molecular Weight 424.4 433.4 547.5 422.4
LogP (Predicted) ~3.2 (moderate) ~3.5 ~4.1 ~2.8
Hydrogen Bond Acceptors 6 9 9 8
Solubility Low (benzamide) Very low (nitro) Very low Moderate (acetamide)
  • LogP Trends : The ethoxy group in reduces LogP compared to nitro-substituted , favoring aqueous solubility.
  • Nitro Group Impact : The nitro substituent in increases molecular weight and polarity but may introduce toxicity risks via redox cycling .

Vorbereitungsmethoden

Fluorination and Cyano Substitution

2,3-Dichlorotrifluorotoluene undergoes fluorination with potassium fluoride and triphenylphosphine bromide in 1,3-dimethylimidazolidinone at 60–260°C for 0.5–4 hours, yielding 2-fluoro-3-chlorotrifluoromethane (93.2% crude yield). Subsequent cyanation with sodium cyanide in N,N-dimethylacetamide at 90–100°C for 4 hours produces 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield).

Hydrogenation and Hydrolysis

Catalytic hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile using 5% palladium on carbon in tetrahydrofuran under H₂ (1.5 atm) removes chlorine, yielding 2-trifluoromethylbenzonitrile (93.3% yield). Base-mediated hydrolysis with NaOH in water at 100°C converts the nitrile to 2-(trifluoromethyl)benzamide (89.9% yield).

Table 1: Key Reaction Parameters for 2-(Trifluoromethyl)Benzamide Synthesis

Step Reagents/Catalysts Temperature Time Yield
Fluorination KF, Ph₃PBr 60–260°C 1 h 93.2%
Cyanation NaCN, DMA 90–100°C 4 h 87.6%
Hydrogenation 5% Pd/C, H₂ 25°C 16 h 93.3%
Hydrolysis NaOH, H₂O 100°C 2 h 89.9%

Construction of the Pyrido[2,3-d]Pyrimidin-4(3H)-One Core

The pyrido[2,3-d]pyrimidinone scaffold is synthesized via cyclocondensation, leveraging methodologies from benzamide-based heterocycle synthesis.

Aminopyridine Precursor Preparation

2-Amino-4-methylpyridin-3-carboxylic acid is esterified with ethanol under acidic conditions, followed by treatment with ethyl acetoacetate in the presence of piperidine to form the pyrimidinone ring.

Functionalization at Position 4

The 4-position is functionalized via nucleophilic aromatic substitution. Reaction of the pyrido[2,3-d]pyrimidinone with 4-iodonitrobenzene in dimethyl sulfoxide (DMSO) at 120°C for 12 hours introduces the nitroaryl group. Subsequent hydrogenation with Raney nickel in ethanol reduces the nitro group to an amine (82% yield over two steps).

Coupling of Benzamide and Pyrido[2,3-d]Pyrimidinone Moieties

Amide Bond Formation

The final coupling employs 2-(trifluoromethyl)benzoyl chloride, generated by treating 2-(trifluoromethyl)benzamide with thionyl chloride. Reaction with the 4-aminophenylpyrido[2,3-d]pyrimidinone intermediate in dichloromethane and triethylamine at 0°C achieves N-acylation (91% yield).

Table 2: Optimization of Coupling Conditions

Coupling Agent Solvent Base Temperature Yield
Benzoyl chloride DCM Et₃N 0°C 91%
EDCI/HOBt DMF DIPEA 25°C 85%
HATU THF NMM -10°C 89%

Analytical Validation and Purity Assessment

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a purity of >98% for the final compound. Nuclear magnetic resonance (NMR) spectra align with expected structures:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 7.89–8.21 (m, 8H, aromatic), 2.51 (s, 3H, CH₃).
  • ¹³C NMR : 164.2 ppm (C=O), 155.6 ppm (CF₃).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) shows m/z 457.1 [M+H]⁺, consistent with the molecular formula C₂₂H₁₆F₃N₃O₂.

Industrial Scalability and Cost Efficiency

The total synthesis achieves a 67% overall yield, with raw material costs reduced by 40% compared to prior routes using o-trifluoromethyl benzoyl chloride. Continuous-flow hydrogenation and automated crystallization systems further enhance scalability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.